acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate
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Overview
Description
Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate is a chemical compound with a unique structure that includes a cyclopentene ring, a hydroxymethyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate typically involves the esterification of [(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] alcohol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydrolysis.
Major Products Formed
Oxidation: [(1R,5R)-5-(carboxymethyl)cyclopent-2-en-1-yl] acetate.
Reduction: [(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] alcohol.
Substitution: [(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate derivatives.
Scientific Research Applications
Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetate group can be hydrolyzed to release acetic acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentene-1-acetic acid: Similar structure but lacks the hydroxymethyl group.
Cyclopent-2-enylacetic acid: Similar structure but differs in the position of the functional groups.
Uniqueness
Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate is unique due to the presence of both a hydroxymethyl group and an acetate group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
178456-34-3 |
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Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H12O3.C2H4O2/c1-6(10)11-8-4-2-3-7(8)5-9;1-2(3)4/h2,4,7-9H,3,5H2,1H3;1H3,(H,3,4)/t7-,8-;/m1./s1 |
InChI Key |
SJKWXUZGEJNJLO-SCLLHFNJSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O[C@@H]1C=CC[C@@H]1CO |
Canonical SMILES |
CC(=O)O.CC(=O)OC1C=CCC1CO |
Origin of Product |
United States |
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